In-Depth Technical Guide: Elvucitabine-13C,15N2 – Chemical Structure, Exact Mass, and LC-MS/MS Bioanalysis
In-Depth Technical Guide: Elvucitabine-13C,15N2 – Chemical Structure, Exact Mass, and LC-MS/MS Bioanalysis
Executive Summary & Pharmacological Context
Elvucitabine (also known as ACH-126,443 or β-L-Fd4C) is a potent, experimental L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of Human Immunodeficiency Virus (HIV) and chronic Hepatitis B (HBV) infections [1]. Unlike endogenous D-nucleosides, Elvucitabine features an unnatural L-configuration, which confers high antiviral efficacy while minimizing off-target mitochondrial toxicity.
In the realm of clinical pharmacokinetics and therapeutic drug monitoring, quantifying Elvucitabine in complex biological matrices (like human plasma) requires extreme precision. The integration of Elvucitabine-13C,15N2 —a stable isotope-labeled (SIL) analog—serves as the ultimate internal standard (IS) [2]. By mirroring the exact physicochemical properties of the active pharmaceutical ingredient while providing a distinct mass shift, this isotopologue creates a self-validating bioanalytical system capable of neutralizing matrix effects and extraction variances.
Structural Chemistry & Exact Mass Analysis
The Unlabeled Scaffold: Elvucitabine
The chemical structure of Elvucitabine (IUPAC: 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one) consists of two primary domains:
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5-Fluorocytosine Nucleobase: The substitution of a fluorine atom at the C5 position of the pyrimidine ring enhances the lipophilicity and metabolic stability of the molecule [3].
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2',3'-Didehydro-2',3'-dideoxyribose Analog: The sugar moiety is replaced by a 2,5-dihydrofuran ring. The critical absence of a 3'-hydroxyl group is the structural basis for its mechanism of action; once incorporated into the growing viral DNA chain, it prevents the formation of subsequent 5'-3' phosphodiester bonds, causing obligate chain termination.
The Labeled Isotopologue: Elvucitabine-13C,15N2
To create an optimal internal standard for mass spectrometry, Elvucitabine is synthesized with heavy isotopes. Specifically, one carbon atom is replaced with Carbon-13 ( 13C ), and two nitrogen atoms are replaced with Nitrogen-15 ( 15N ). These labels are typically incorporated into the highly stable pyrimidine ring to prevent isotopic exchange with the biological matrix [4].
The incorporation of these stable isotopes shifts the exact mass by approximately +3 Daltons (Da). This specific shift is highly strategic: it is large enough to completely bypass the natural isotopic envelope (M+1 and M+2 peaks) of the unlabeled drug, ensuring zero cross-talk during Multiple Reaction Monitoring (MRM).
Quantitative Mass Data
The following table summarizes the exact mass calculations, which are foundational for setting up high-resolution mass spectrometry (HRMS) or tandem quadrupole methods [5].
| Property | Elvucitabine (Unlabeled) | Elvucitabine-13C,15N2 (SIL-IS) |
| Molecular Formula | C9H10FN3O3 | C8(13C)H10FN(15N)2O3 |
| Monoisotopic Exact Mass | 227.0706 Da | 230.0680 Da |
| Protonated Precursor Ion [M+H]+ | 228.0779 m/z | 231.0753 m/z |
| Molecular Weight (Average) | 227.19 g/mol | 230.17 g/mol |
| Mass Shift ( Δm ) | N/A | +2.9974 Da |
Mechanism of Action: The NRTI Pathway
To understand the necessity of tracking Elvucitabine in vivo, one must understand its intracellular causality. Elvucitabine is a prodrug. Upon entering the host cell, it is sequentially phosphorylated by host cellular kinases into its active triphosphate form. This triphosphate analog competitively binds to the HIV Reverse Transcriptase enzyme, mimicking endogenous deoxycytidine triphosphate (dCTP).
Fig 1: Intracellular phosphorylation and reverse transcriptase inhibition by Elvucitabine.
Experimental Workflows: LC-MS/MS Bioanalysis
The quantification of Elvucitabine in human plasma requires a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol [6]. The use of Elvucitabine-13C,15N2 guarantees that any signal suppression caused by endogenous phospholipids in the electrospray ionization (ESI) source affects both the analyte and the IS equally, maintaining a constant peak area ratio.
Step-by-Step Methodology: Plasma Extraction & Analysis
Step 1: Sample Spiking and Equilibration
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Action: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Elvucitabine-13C,15N2 working solution (e.g., 50 ng/mL in 50% methanol).
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Causality: Introducing the SIL-IS at the absolute beginning of the workflow ensures that any subsequent volumetric losses, degradation, or extraction inefficiencies are mathematically normalized by the IS recovery.
Step 2: Protein Precipitation (PPT)
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Action: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the sample. Vortex aggressively for 60 seconds.
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Causality: Acetonitrile drastically lowers the dielectric constant of the solution, causing plasma proteins to denature and precipitate. The addition of 0.1% Formic Acid disrupts non-covalent protein-drug binding, ensuring that all Elvucitabine is released into the organic supernatant.
Step 3: Centrifugation and Reconstitution
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Action: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of HPLC-grade water.
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Causality: Diluting the highly organic supernatant with water matches the initial conditions of the reversed-phase LC gradient, preventing "solvent effects" (peak splitting or broadening) during injection.
Step 4: Chromatographic Separation
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Action: Inject 5 µL onto a C18 sub-2-micron analytical column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient elution using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).
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Causality: The hydrophobic C18 stationary phase retains the molecule based on its lipophilic fluorocytosine base. The acidic modifiers maintain the pyrimidine nitrogen in a protonated state, which is critical for achieving maximum ionization efficiency in the subsequent ESI+ source.
Step 5: Tandem Mass Spectrometry (ESI-MRM)
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Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions: m/z 228.1 → [Fragment] for Elvucitabine, and m/z 231.1 → [Fragment] for Elvucitabine-13C,15N2.
Fig 2: Sample preparation and LC-MS/MS bioanalytical workflow using stable isotope IS.
References
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Wikipedia Contributors. "Elvucitabine." Wikipedia, The Free Encyclopedia. Available at: [Link] [1]
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PubChem Database. "Elvucitabine | C9H10FN3O3 | CID 469717 - PubChem." National Institutes of Health (NIH). Available at:[Link] [2]
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Wikipedia Contributors. "C9H10FN3O3 - Set Index." Wikipedia, The Free Encyclopedia. Available at:[Link] [5]
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National Center for Biotechnology Information (PMC). "Effect of a Single Dose of Ritonavir on the Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor." Antimicrobial Agents and Chemotherapy. Available at:[Link] [6]
